molecular formula C17H18N2 B1406063 2-(Phenethylamino)-2-(p-tolyl)acetonitrile CAS No. 1018502-89-0

2-(Phenethylamino)-2-(p-tolyl)acetonitrile

Cat. No. B1406063
M. Wt: 250.34 g/mol
InChI Key: ZRJYKCMHLCIXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenyl-2-(p-tolyl)ethylamine is an organic compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol . The IUPAC name for this compound is 2-(4-methylphenyl)-1-phenylethan-1-amine .


Molecular Structure Analysis

The molecular structure of (S)-1-Phenyl-2-(p-tolyl)ethylamine consists of a phenylethylamine core with a p-tolyl group attached . The compound’s structure can be represented by the SMILES notation: CC1=CC=C(CC(N)C2=CC=CC=C2)C=C1 .

Scientific Research Applications

Organic Solvent Effects on Analytical Chemistry

Research highlights the significance of organic solvent composition, such as acetonitrile, on the pH of buffered HPLC mobile phases and the pKa of analytes. A model is described to accurately predict the pH of specific mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures. This understanding is crucial for predicting the degree of ionization and chromatographic retention of analytes, offering insights into the manipulation of solvent systems for enhanced analytical outcomes (Subirats, Rosés, & Bosch, 2007).

Surface Collisions and Chemical Reactivity

Investigations into the collisions of slow cluster ions with surfaces, including interactions involving acetonitrile, reveal the dynamics of molecular fragmentation and reaction pathways upon surface impact. Such studies contribute to our understanding of molecular behavior in various states, which could be relevant for materials science and nanotechnology applications (Herman, 2004).

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, often using high organic solvent content mobile phases like acetonitrile. This method is beneficial for analyzing peptides, proteins, oligosaccharides, drugs, and various natural compounds, illustrating the versatility and applicability of solvent manipulation in chromatography (Jandera, 2011).

Flash Photolytic Investigations

Flash photolytic studies focusing on electron transfer reactions, including those involving acetonitrile, provide insights into the mechanisms of fluorescence quenching and the formation of radical ions. Such research aids in understanding the fundamental aspects of photochemistry and its applications in developing novel materials and processes (Grellmann, Watkins, & Weller, 1970).

properties

IUPAC Name

2-(4-methylphenyl)-2-(2-phenylethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-14-7-9-16(10-8-14)17(13-18)19-12-11-15-5-3-2-4-6-15/h2-10,17,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJYKCMHLCIXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenethylamino)-2-(p-tolyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Phenethylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Phenethylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Phenethylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Phenethylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Phenethylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(Phenethylamino)-2-(p-tolyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.